3-methyl-5-oxo-N-(4-(trifluoromethoxy)phenyl)-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide
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Overview
Description
3-methyl-5-oxo-N-(4-(trifluoromethoxy)phenyl)-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide is a complex organic compound that belongs to the class of thiazolopyrimidines. This compound is characterized by the presence of a trifluoromethoxy group attached to a phenyl ring, which is further connected to a thiazolopyrimidine core. The unique structure of this compound makes it of significant interest in various fields of scientific research, including medicinal chemistry and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-methyl-5-oxo-N-(4-(trifluoromethoxy)phenyl)-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the condensation of a thiazole derivative with a pyrimidine precursor under controlled conditions. The reaction is often catalyzed by a base such as potassium carbonate and conducted in a polar solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The process may also incorporate advanced purification techniques such as recrystallization and chromatography to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
3-methyl-5-oxo-N-(4-(trifluoromethoxy)phenyl)-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the trifluoromethoxy group or the phenyl ring under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethyl sulfoxide (DMSO).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
3-methyl-5-oxo-N-(4-(trifluoromethoxy)phenyl)-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and inflammatory disorders.
Industry: Utilized in the development of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of 3-methyl-5-oxo-N-(4-(trifluoromethoxy)phenyl)-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to alterations in cellular signaling pathways, ultimately resulting in the desired biological effects .
Comparison with Similar Compounds
Similar Compounds
- 4,5-dihydro-3-methoxy-4-methyl-5-oxo-N-((2-(trifluoromethoxy)phenyl)sulfonyl)-1H-1,2,4-triazole-1-carboxamide
- 2-(3-(trifluoromethoxy)phenyl)-5-methyl-1,3,4-oxadiazole
Uniqueness
Compared to similar compounds, 3-methyl-5-oxo-N-(4-(trifluoromethoxy)phenyl)-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide is unique due to its specific thiazolopyrimidine core and the presence of a trifluoromethoxy group. These structural features contribute to its distinct chemical reactivity and biological activity, making it a valuable compound for various research applications .
Properties
IUPAC Name |
3-methyl-5-oxo-N-[4-(trifluoromethoxy)phenyl]-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10F3N3O3S/c1-8-7-25-14-19-6-11(13(23)21(8)14)12(22)20-9-2-4-10(5-3-9)24-15(16,17)18/h2-7H,1H3,(H,20,22) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CHMMJXORLCHCGO-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC2=NC=C(C(=O)N12)C(=O)NC3=CC=C(C=C3)OC(F)(F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10F3N3O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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